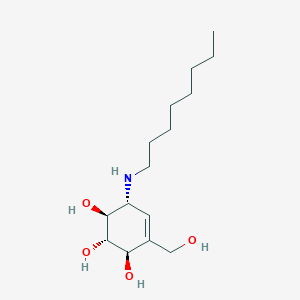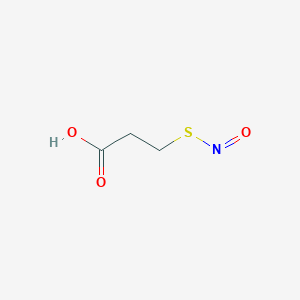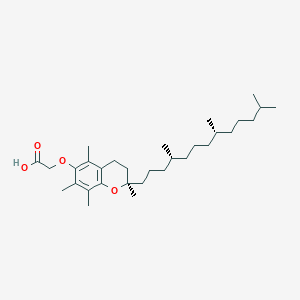![molecular formula C22H28GdN3O11 B1241331 2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)](/img/structure/B1241331.png)
2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Gadobenic acid, known by its trade name Multihance, is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI). It is a complex of gadolinium with the ligand BOPTA, which is a derivative of diethylenetriaminepentaacetic acid (DTPA). Gadobenic acid is used to enhance the contrast of images in MRI, particularly for the liver and central nervous system .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of gadobenic acid involves the complexation of gadolinium ions with the ligand BOPTA. BOPTA is synthesized by modifying DTPA, where one terminal carboxyl group is replaced by a phenyl group. The gadolinium ion is then coordinated with BOPTA, forming a stable complex. The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the stability of the complex .
Industrial Production Methods: Industrial production of gadobenic acid follows similar synthetic routes but on a larger scale. The process involves the precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The complex is then purified and formulated into a solution suitable for injection .
Análisis De Reacciones Químicas
Types of Reactions: Gadobenic acid primarily undergoes complexation reactions. The gadolinium ion forms a nine-coordinate complex with BOPTA, where BOPTA acts as an eight-coordinating ligand, and the ninth position is occupied by a water molecule .
Common Reagents and Conditions: The synthesis of gadobenic acid involves reagents such as gadolinium chloride and BOPTA. The reaction conditions include an aqueous medium, controlled pH, and ambient temperature .
Major Products: The major product of the reaction is the gadobenic acid complex, which is used as a contrast agent in MRI. The complex is stable and provides enhanced contrast in MRI images due to the paramagnetic properties of gadolinium .
Aplicaciones Científicas De Investigación
Gadobenic acid is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the coordination chemistry of gadolinium complexes. In biology and medicine, it is used as a contrast agent in MRI to visualize lesions and abnormal vascularity in the liver and central nervous system . It is also used in magnetic resonance angiography to evaluate vascular diseases .
Mecanismo De Acción
The mechanism of action of gadobenic acid involves its paramagnetic properties. When administered, gadobenic acid enhances the contrast of MRI images by shortening the T1 and T2 relaxation times of tissues where it accumulates. The gadolinium ion in the complex interacts with water molecules, leading to rapid exchange and enhanced contrast. The complex is specifically taken up by hepatocytes and excreted through the biliary system, making it particularly useful for liver imaging .
Comparación Con Compuestos Similares
Gadobenic acid is similar to other gadolinium-based contrast agents such as gadopentetic acid and gadoteridol. it differs in its structure and pharmacokinetics. Gadobenic acid has a benzene ring that confers weak protein binding, leading to increased relaxivity compared to other agents. This makes it more effective in enhancing MRI contrast .
Similar Compounds:
- Gadopentetic acid
- Gadoteridol
- Gadodiamide
These compounds are also used as contrast agents in MRI but differ in their chemical structure and pharmacokinetic properties .
Propiedades
Fórmula molecular |
C22H28GdN3O11 |
|---|---|
Peso molecular |
667.7 g/mol |
Nombre IUPAC |
2-[2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxymethyl)amino]ethyl-(carboxymethyl)amino]-3-phenylmethoxypropanoate;gadolinium(3+) |
InChI |
InChI=1S/C22H31N3O11.Gd/c26-18(27)10-23(6-7-24(11-19(28)29)12-20(30)31)8-9-25(13-21(32)33)17(22(34)35)15-36-14-16-4-2-1-3-5-16;/h1-5,17H,6-15H2,(H,26,27)(H,28,29)(H,30,31)(H,32,33)(H,34,35);/q;+3/p-3 |
Clave InChI |
MXZROTBGJUUXID-UHFFFAOYSA-K |
SMILES canónico |
C1=CC=C(C=C1)COCC(C(=O)[O-])N(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)O)CC(=O)O.[Gd+3] |
Sinónimos |
3,6,9-triaza-12-oxa-3,6,9-tricarboxymethylene-10-carboxy-13-phenyltridecanoic acid, gadolinium B 19036 B-19036 gadobenate dimeglumine gadobenic acid gadobenic acid, dimeglumine salt gadolinium-benzyloxypropionyl tetraacetate gadolinium-BOPTA-Dimeg Gd(BOPTA)2 Gd-BOPTA MultiHance |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(1R,2S,4S,7S,8S,9S,10R,11S,12S,13R,17R,18S)-8,10-dihydroxy-1,5,9,18-tetramethyl-16,20-dioxahexacyclo[15.3.2.02,13.04,12.07,11.014,19]docosa-5,14(19)-dien-15-one](/img/structure/B1241253.png)
![(2S)-2-[(3S,6S,9Z,12S,15S,18S,21S,24R,27S)-18-(4-aminobutyl)-15,24-bis(2-aminoethyl)-21-(carboxymethyl)-3-[(1S)-2-chloro-1-hydroxyethyl]-27-(3,4-dihydroxytetradecanoylamino)-9-ethylidene-12-[(1S)-1-hydroxyethyl]-2,5,8,11,14,17,20,23,26-nonaoxo-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-6-yl]-2-hydroxyacetic acid](/img/structure/B1241255.png)
![2-Tert-butyl-6-[hydroxy-(1-methyl-5-nitroimidazol-2-yl)methyl]-4-methoxyphenol](/img/structure/B1241256.png)

![1-(3-Carboxypropyl)-9-(dimethylamino)-2,2,4,11,11-pentamethyl-2,11-dihydronaphtho[2,3-g]quinolinium](/img/structure/B1241259.png)




![4-chloro-N-[4-[3-(methylthio)anilino]-4-oxobutyl]benzamide](/img/structure/B1241269.png)
![TG(18:0/18:2(9Z,12Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241273.png)